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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and

synthesis pathway of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase

(BTK). The information is curated for researchers, scientists, and professionals involved in drug

development and discovery.

Chemical Structure and Properties
GDC-0834, with the IUPAC name (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-

yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-

tetrahydrobenzo[b]thiophene-2-carboxamide, is a complex heterocyclic molecule.[1][2] Its

chemical formula is C33H36N6O3S, and it has a molecular weight of 596.75 g/mol .[3]

A two-dimensional representation of the GDC-0834 chemical structure is provided below.

Caption: 2D Chemical Structure of GDC-0834.

Table 1: Physicochemical Properties of GDC-0834
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Property Value Reference

IUPAC Name

(R)-N-(3-(6-((4-(1,4-dimethyl-3-

oxopiperazin-2-

yl)phenyl)amino)-4-methyl-5-

oxo-4,5-dihydropyrazin-2-yl)-2-

methylphenyl)-4,5,6,7-

tetrahydrobenzo[b]thiophene-

2-carboxamide

[1][2]

Chemical Formula C33H36N6O3S [3]

Molecular Weight 596.75 g/mol [3]

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=

CC3=C(S2)CCCC3)C4=NC(=

CN(C4=O)C)NC5=CC=C(C=C

5)[C@H]6N(C)CCN(C6=O)C

MedChemExpress

InChI Key
CDOOFZZILLRUQH-

GDLZYMKVSA-N
[1]

CAS Number 1133432-49-1 (R-isomer) [1]

Synthesis Pathway
GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at

improving the pharmacokinetic properties of the parent BTK inhibitor, CGI-1746. The synthesis

of GDC-0834 involves a multi-step process, which is outlined in the diagram below. The key

steps include the formation of the central pyrazinone core, followed by sequential coupling

reactions to introduce the substituted phenylamino and the tetrahydrobenzothiophene

carboxamide moieties.

GDC-0834 Synthesis Pathway

Substituted Pyrazinone Core Intermediate 1

Buchwald-Hartwig
Coupling

(R)-1,4-dimethyl-3-(4-aminophenyl)piperazin-2-one 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

GDC-0834

2-amino-6-methylaniline

Intermediate 2Amide Coupling
Amide Coupling
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Caption: Simplified Synthesis Pathway of GDC-0834.

The synthesis of the key intermediates and the final coupling steps are detailed in the

experimental protocols section.

Mechanism of Action: BTK Signaling Pathway
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical

enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR,

a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK

plays a central role in this pathway by phosphorylating downstream substrates, ultimately

activating transcription factors such as NF-κB. By inhibiting BTK, GDC-0834 effectively blocks

this signaling cascade.
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Caption: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.
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Quantitative Data
The following tables summarize key quantitative data for GDC-0834.

Table 2: In Vitro and In Vivo Potency of GDC-0834

Assay Species IC50 Reference

BTK Biochemical

Assay
- 5.9 nM MedChemExpress

Cellular BTK

Autophosphorylation

Assay

- 6.4 nM MedChemExpress

In vivo pBTK Inhibition

(Blood)
Mouse 1.1 µM MedChemExpress

In vivo pBTK Inhibition

(Blood)
Rat 5.6 µM MedChemExpress

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments related to the synthesis

and evaluation of GDC-0834.

General Synthesis of GDC-0834
The synthesis of GDC-0834 is based on the procedures described by Young et al. in

Bioorganic & Medicinal Chemistry Letters. The following is a representative, generalized

protocol.

Step 1: Synthesis of the Pyrazinone Core A suitably substituted aminopyrazine is reacted with

a glyoxylate derivative under acidic conditions to form the pyrazinone ring system. The reaction

is typically carried out in a high-boiling point solvent such as dioxane or toluene with a catalytic

amount of a Brønsted or Lewis acid.
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Step 2: Buchwald-Hartwig Coupling The halogenated pyrazinone core is coupled with (R)-1,4-

dimethyl-3-(4-aminophenyl)piperazin-2-one using a palladium catalyst (e.g., Pd2(dba)3), a

phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane.

The reaction is heated to facilitate the cross-coupling.

Step 3: Amide Coupling with 2-amino-6-methylaniline The resulting intermediate is then

subjected to an amide coupling reaction with 2-amino-6-methylaniline. This is typically achieved

using a standard coupling agent such as HATU or HBTU in the presence of a non-nucleophilic

base like DIPEA in a polar aprotic solvent such as DMF.

Step 4: Final Amide Coupling The final step involves the acylation of the remaining amino

group with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This amide bond formation is

also carried out using standard peptide coupling reagents as described in the previous step.

Purification by column chromatography or recrystallization yields the final product, GDC-0834.

BTK Inhibition Assay (Biochemical)
The inhibitory activity of GDC-0834 against BTK can be assessed using a variety of

commercially available kinase assay kits or through custom-developed assays. A typical

protocol involves:

Reagents: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-

Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent

probe).

Procedure:

A dilution series of GDC-0834 is prepared in a suitable buffer.

The BTK enzyme and the peptide substrate are incubated with the different concentrations

of GDC-0834.

The kinase reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified.
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The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular BTK Autophosphorylation Assay
This assay measures the ability of GDC-0834 to inhibit BTK activity within a cellular context.

Cell Line: A suitable B-cell line endogenously expressing BTK (e.g., Ramos) is used.

Procedure:

Cells are pre-incubated with various concentrations of GDC-0834.

B-cell receptor signaling is stimulated using an anti-IgM antibody.

Cells are lysed, and the phosphorylation status of BTK at a specific autophosphorylation

site (e.g., Y223) is determined by Western blotting or ELISA using a phospho-specific

antibody.

The IC50 value is determined by quantifying the reduction in BTK phosphorylation as a

function of GDC-0834 concentration.

This guide provides a foundational understanding of the chemical structure and synthesis of

GDC-0834. For more detailed information, readers are encouraged to consult the cited

literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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